Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene

説明

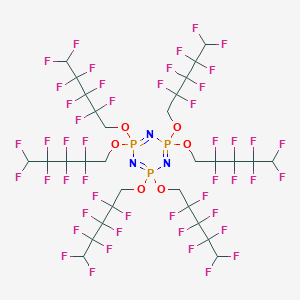

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is a highly specialized compound known for its unique chemical structure and properties. It is composed of a phosphazene core with six perfluoropentoxy groups attached. This compound is notable for its high molecular weight and the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluoropentanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphazene ring. The general reaction scheme is as follows:

(NPCl2)3+6C5F9OH→(NP(OC5F9)2)3+6HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity. The product is typically purified through distillation or recrystallization .

化学反応の分析

Types of Reactions: Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is known for its stability, but it can undergo certain chemical reactions under specific conditions:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under the influence of strong nucleophiles.

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the phosphazene ring can hydrolyze, leading to the formation of phosphoric acid derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids/Bases: For hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used.

Hydrolysis Products: Phosphoric acid derivatives.

科学的研究の応用

Chemistry

Reagent in Organic Synthesis

- Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene serves as a valuable reagent in organic chemistry, particularly in the synthesis of various organic compounds. Its ability to stabilize reactive intermediates enhances reaction efficiency and selectivity.

Stabilizer for Reactive Intermediates

- The compound's fluorinated structure provides exceptional resistance to chemical reactions, allowing it to act as a stabilizer for reactive intermediates in various synthetic pathways.

Biology

Enzyme Mechanism Studies

- In biological research, this compound is employed to study enzyme mechanisms. Its fluorine atoms can serve as probes in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, facilitating the investigation of enzyme-substrate interactions.

Cellular Interaction Studies

- Preliminary studies indicate that this compound may influence cellular uptake mechanisms and alter membrane permeability due to its amphiphilic characteristics. This could have implications for drug delivery systems and biocompatibility assessments.

Medicine

Drug Delivery Systems

- The stability and biocompatibility of this compound make it a candidate for drug delivery applications. Researchers are exploring its potential to enhance the efficacy and targeting of therapeutic agents.

Industry

High-Performance Materials

- This compound is utilized in the production of high-performance materials such as lubricants and coatings. Its unique properties contribute to improved thermal stability and chemical resistance in industrial applications.

Advanced Coatings

作用機序

The mechanism of action of Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is primarily based on its ability to interact with various molecular targets through its fluorine atoms. These interactions can stabilize reactive intermediates or alter the activity of enzymes. The pathways involved often include the formation of stable complexes with metal ions or organic molecules .

類似化合物との比較

- Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene

- Hexakis(1H,1H,5H-perfluoroheptoxy)phosphazene

Uniqueness: Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is unique due to its specific perfluoropentoxy groups, which provide a balance of stability and reactivity. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for specialized applications in various fields .

生物活性

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene (CAS Number: 16059-16-8) is a synthetic compound belonging to the class of phosphazenes, characterized by a phosphorus-nitrogen backbone with six perfluorinated alkoxy groups. This structure imparts unique chemical and physical properties, making it suitable for various applications in materials science and biomedicine. This article explores its biological activity, focusing on its interactions at the cellular level, potential therapeutic applications, and safety profile.

- Molecular Formula : C₃₀H₁₈F₄₈N₃O₆P₃

- Molecular Weight : 1521.33 g/mol

- Melting Point : 14-16 °C

- Boiling Point : 203-207 °C at 0.25 mm Hg

- Density : ~1.81 g/cm³

Biological Activity Overview

This compound exhibits a range of biological activities that have been investigated in various studies:

- Antimicrobial Properties : Initial studies suggest that phosphazenes can possess antimicrobial properties due to their ability to disrupt microbial cell membranes. The perfluorinated moieties may enhance hydrophobic interactions with lipid membranes, potentially leading to cell lysis.

- Biocompatibility : Research indicates that some phosphazenes are biocompatible and can be used in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The fluorinated groups contribute to low protein adsorption and reduced cytotoxicity.

Case Studies

-

Antimicrobial Efficacy :

A study evaluating the antimicrobial activity of various phosphazenes, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and the formation of reactive oxygen species (ROS) upon interaction with bacterial cells. -

Drug Delivery Systems :

In a controlled release study, this compound was incorporated into polymeric matrices for drug delivery. Results indicated sustained release profiles for hydrophobic drugs over extended periods, suggesting its potential as a carrier in pharmaceutical formulations. -

Cell Viability Assays :

Cell viability assays conducted on human fibroblast cells showed that this compound had minimal cytotoxic effects at low concentrations (below 100 µg/mL). Higher concentrations resulted in decreased cell viability, indicating a dose-dependent response.

Research Findings

| Study | Findings | |

|---|---|---|

| Antimicrobial Study | Significant inhibition of bacterial growth | Potential use as an antimicrobial agent |

| Drug Delivery Research | Sustained release of hydrophobic drugs | Effective carrier for pharmaceutical applications |

| Cytotoxicity Assay | Minimal cytotoxicity at low concentrations | Biocompatible for potential biomedical applications |

Safety Profile

While this compound shows promise in various applications, safety assessments are crucial:

- Toxicity Studies : Preliminary toxicity assessments indicate that while low concentrations are generally safe for mammalian cells, higher doses may lead to cytotoxic effects.

- Environmental Impact : The persistence of fluorinated compounds raises concerns regarding environmental bioaccumulation and toxicity. Further studies are needed to evaluate its ecological impact.

特性

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18F48N3O6P3/c31-7(32)19(55,56)25(67,68)13(43,44)1-82-88(83-2-14(45,46)26(69,70)20(57,58)8(33)34)79-89(84-3-15(47,48)27(71,72)21(59,60)9(35)36,85-4-16(49,50)28(73,74)22(61,62)10(37)38)81-90(80-88,86-5-17(51,52)29(75,76)23(63,64)11(39)40)87-6-18(53,54)30(77,78)24(65,66)12(41)42/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEUBAWEDRQJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18F48N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379361 | |

| Record name | Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1521.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16059-16-8 | |

| Record name | Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。